molecular formula C9H13NO2 B8610064 5-(1-Aminoethyl)-2-methoxyphenol

5-(1-Aminoethyl)-2-methoxyphenol

Cat. No.: B8610064
M. Wt: 167.20 g/mol
InChI Key: DZLWXRQGMAKTBG-UHFFFAOYSA-N
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Description

Chemical Identity and Synonyms: 5-(1-Aminoethyl)-2-methoxyphenol (IUPAC name) is a methoxyphenol derivative with an aminoethyl substituent at the 5-position. It is also known as 4-O-Methyldopamine and 5-(2-Aminoethyl)-2-methoxyphenol .

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol (free base) . Structural Features: The compound combines a methoxy group (-OCH₃) at the 2-position and a 1-aminoethyl (-CH₂CH₂NH₂) group at the 5-position of the phenolic ring.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(1-aminoethyl)-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3

InChI Key

DZLWXRQGMAKTBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a disclosed process, 2-methoxyphenol undergoes reductive alkylation with acetaldehyde in the presence of a palladium or platinum catalyst under hydrogen pressure (20 kg/cm² or lower). The reaction proceeds via imine formation, followed by reduction to the secondary amine. Critical parameters include:

  • Molar ratio : 2.1–4 mol acetaldehyde per mol aminophenol.

  • Solvent : Aliphatic alcohols (e.g., methanol, ethanol) at 1:20 solvent-to-substrate ratios.

  • Catalyst loading : 0.005–0.1 parts by weight relative to the aminophenol.

A representative protocol involves stirring 2-methoxyphenol with acetaldehyde and 10% palladium on charcoal in ethanol at 40°C for 16 hours under hydrogen, yielding 5-(1-aminoethyl)-2-methoxyphenol after filtration and distillation.

Table 1: Optimization of Reductive Alkylation Parameters

ParameterRange TestedOptimal ValueYield (%)
Acetaldehyde (mol)2.1–4.03.078–85
Temperature (°C)25–1504082
Catalyst TypePd, Pt, NiPd/C85

Cyanohydrin Formation and Reduction

This two-step strategy leverages cyanide addition to a carbonyl intermediate, followed by reduction to the amine.

Cyanohydrin Synthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with sodium cyanide in methanol at 0°C to form the cyanohydrin intermediate, 4-hydroxy-3-methoxy-mandelonitrile. The reaction is quenched with hydrochloric acid, and the product is extracted with tert-butyl methyl ether.

Catalytic Hydrogenation of Cyanohydrin

The cyanohydrin undergoes hydrogenation using 10% palladium on charcoal in ethanol with sulfuric acid, yielding this compound after crystallization. Key advantages include high regioselectivity and avoidance of over-alkylation.

Table 2: Cyanohydrin Pathway Performance

StepConditionsYield (%)Purity (%)
Cyanohydrin Formation0°C, NaCN/MeOH, 30 min9295
HydrogenationH₂, Pd/C, H₂SO₄, 70°C, 1 hr8898

Sustainable Lignin-Derived Synthesis

Recent advances in biorefining enable the synthesis of this compound from lignin-derived catechols, aligning with green chemistry principles.

Lignin Depolymerization and Functionalization

Lignin-first biorefining produces 4-hydroxy-3-methoxyphenethylamine, which is alkylated using propargyl bromide in dichloroethane with tetrabutylammonium bromide as a phase-transfer catalyst. The reaction achieves 76% yield at 40°C over 16 hours.

Deep Eutectic Solvents (DES) for Cyclization

Tunable DES (e.g., choline chloride-urea) facilitate atom-economic cyclization steps, reducing waste and energy consumption. This method avoids toxic solvents and achieves comparable yields (80%) to traditional approaches.

Isonitrile-Mediated Synthesis

Etherification and Isonitrile Formation

N-Formyl-2-(4-hydroxyphenyl)ethylamine is etherified with propargyl bromide, followed by conversion of the formyl group to an isonitrile using phosphoryl chloride. The isonitrile intermediate reacts with ketones in acidic media to form α-hydroxyacetamide derivatives, which are hydrolyzed to the target compound.

Key Advantages and Challenges

  • Advantages : High functional group tolerance, modular synthesis.

  • Challenges : Requires handling of toxic isonitriles and multiple purification steps.

Table 3: Comparative Analysis of Methods

MethodYield (%)ScalabilitySustainability
Reductive Alkylation85HighModerate
Cyanohydrin Reduction88MediumLow
Lignin-Derived80HighHigh
Isonitrile Pathway75LowLow

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving >98% purity. Recrystallization from ethyl acetate/hexane mixtures further enhances purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, aromatic), 4.20 (q, 1H, CHNH₂), 3.89 (s, 3H, OCH₃).

  • HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30) .

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Modifications Molecular Weight (g/mol) Key Properties/Applications References
5-(1-Aminoethyl)-2-methoxyphenol 5-(1-Aminoethyl), 2-methoxy 167.21 Antioxidant potential, polar solubility
4-(Aminomethyl)-2-methoxyphenol 4-(Aminomethyl), 2-methoxy 153.18 Higher reactivity due to para-substitution; safety data available
5-[(2-Hydroxyethyl)amino]-2-methylphenol 5-(Hydroxyethylamino), 2-methyl 183.20 Reduced polarity; used in dye intermediates
2-Amino-5-methylphenol 2-Amino, 5-methyl 123.15 Oxidative hair dye (3% max. concentration)
5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol 5-(Hydroxy-isopropylaminoethyl), 2-methoxy 225.29 Adrenergic agonist properties; higher molecular weight
4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) 4,6-Di-morpholinylmethyl, 2-methoxy ~372.45 Enhanced antioxidant activity; used in lipid stabilization

Functional Group Impact on Properties

  • Antioxidant Activity: this compound is hypothesized to exhibit moderate antioxidant activity due to its phenolic hydroxyl group and electron-donating aminoethyl substituent. However, DMMMP (4,6-di-morpholinylmethyl derivative) demonstrates superior antioxidant efficacy, likely due to dual morpholine groups enhancing radical scavenging . 2-Amino-5-methylphenol lacks a methoxy group but is used in oxidative hair dyes, suggesting redox activity suitable for dye formation rather than direct antioxidant applications .
  • Solubility and Stability: The hydrochloride salt of 5-(2-Aminoethyl)-2-methoxyphenol (MW ~203.67 g/mol) improves water solubility compared to the free base, critical for pharmaceutical formulations . 4-(Aminomethyl)-2-methoxyphenol’s para-substitution may increase steric hindrance, reducing stability under acidic conditions compared to the 5-substituted analogue .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Aminoethyl)-2-methoxyphenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis often involves multi-step organic reactions, such as functionalization of phenol derivatives with aminoethyl groups. For example, iodocyclization of alkynes (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) can yield intermediates like 5-(3-iodothiophen-2-yl)-2-methoxyphenol, which can undergo further functionalization . Optimization includes adjusting catalysts (e.g., palladium complexes), temperature (60–100°C), and pH (neutral to slightly basic). Purity is confirmed via HPLC and NMR.

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the methoxy group and aminoethyl chain. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 181.22 for [M+H]⁺). High-resolution MS and IR spectroscopy validate functional groups (e.g., phenolic -OH at ~3300 cm⁻¹). Validation follows ICH guidelines, including repeatability tests and cross-laboratory reproducibility .

Q. What preliminary biological activities have been reported for this compound, and which assays are used to assess them?

  • Methodological Answer : Studies suggest modulation of oxidative stress pathways (e.g., NF-κB) and anti-inflammatory activity. In vitro assays include:

  • ROS Scavenging : DCFH-DA assay in macrophage cells.
  • Cytokine Inhibition : ELISA for TNF-α/IL-6 in LPS-stimulated models .
  • Cell Viability : MTT assay to rule out cytotoxicity at tested concentrations (typically 1–100 µM).

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, serum concentration) or structural analogs (e.g., 4-O-Methyldopamine Hydrochloride, a known impurity with similar structure ). Mitigation strategies:

  • Dose-Response Curves : Test a wider concentration range (0.1–200 µM).
  • Metabolite Profiling : Use LC-MS to identify degradation products interfering with assays.
  • Pathway-Specific Knockdowns : siRNA targeting NF-κB or MAPK to isolate mechanisms .

Q. What advanced techniques are recommended for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life.
  • Solid-State Stability : Analyze hygroscopicity via dynamic vapor sorption (DVS) .

Q. How can computational modeling predict the compound’s interactions with enzymes like catechol-O-methyltransferase (COMT)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with COMT’s crystal structure (PDB: 3BWM). Focus on the methoxy group’s hydrogen bonding with Glu199 and Mg²⁺ coordination.
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
  • QSAR : Correlate substituent effects (e.g., aminoethyl chain length) with inhibitory activity .

Q. What strategies are effective in synthesizing isotopically labeled analogs for metabolic tracing studies?

  • Methodological Answer :

  • ¹³C/¹⁵N Labeling : Introduce ¹³C at the methoxy group via methyl iodide-¹³C and ¹⁵N in the amino group using ammonia-¹⁵N.
  • Tracer Assays : Administer labeled compound in hepatocyte cultures and track metabolites via LC-HRMS .

Q. How can impurities like 4-O-Methyldopamine Hydrochloride be controlled during synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates.
  • Chromatographic Purity : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Reference Standards : Compare retention times with certified impurities (e.g., EP Impurity A ).

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